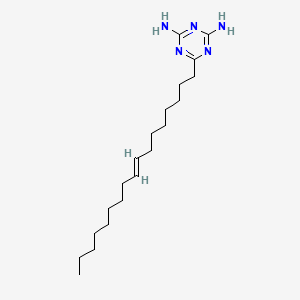
4-Benzyl-1-ethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-1-ethylpiperidine is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by the presence of a benzyl group at the fourth position and an ethyl group at the first position of the piperidine ring. It is used in various scientific studies and has applications in medicinal chemistry due to its unique pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1-ethylpiperidine typically involves the catalytic hydrogenation of 4-benzylpyridine. The process begins with the reaction of 4-cyanopyridine with toluene to form 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves the use of palladium or rhodium catalysts for the hydrogenation step, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzyl-1-ethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Benzyl-1-ethylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its effects on neurotransmitter release and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-Benzyl-1-ethylpiperidine involves its role as a monoamine releasing agent. It selectively releases dopamine and norepinephrine over serotonin. The compound also functions as a monoamine oxidase inhibitor (MAOI), with a preference for inhibiting MAO-A. This dual action contributes to its pharmacological effects, including potential therapeutic benefits in treating neurological conditions .
Vergleich Mit ähnlichen Verbindungen
4-Benzylpiperidine: Similar structure but lacks the ethyl group at the first position.
Benzylpiperazine: Another piperidine derivative with different pharmacological properties.
Tetrahydroisoquinoline: A structurally related compound with distinct biological activities.
Uniqueness: 4-Benzyl-1-ethylpiperidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to selectively release monoamines and inhibit monoamine oxidase sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
93803-30-6 |
|---|---|
Molekularformel |
C14H21N |
Molekulargewicht |
203.32 g/mol |
IUPAC-Name |
4-benzyl-1-ethylpiperidine |
InChI |
InChI=1S/C14H21N/c1-2-15-10-8-14(9-11-15)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |
InChI-Schlüssel |
ZBKWFCQXPPFOLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(CC1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,2'-[(3-Bromophenyl)imino]bisethanol](/img/structure/B12661856.png)




